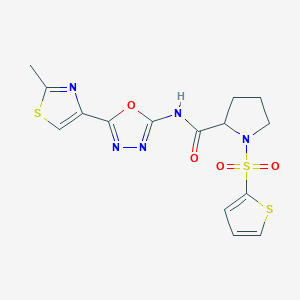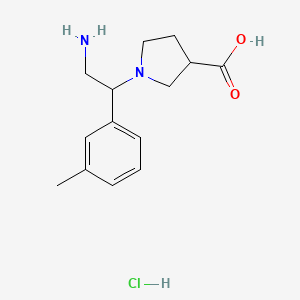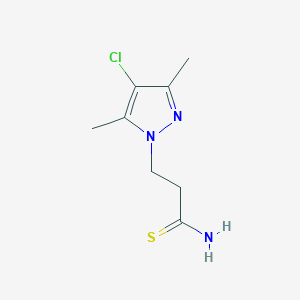
N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinases. It has been developed as a potential drug candidate for the treatment of various cancers and autoimmune diseases.
Wissenschaftliche Forschungsanwendungen
Environmental Science and Biodegradation
Condensed thiophenes, similar in structure to parts of the molecule , are significant components of petroleum and products derived from fossil fuels. Their fate in petroleum-contaminated environments is crucial, with studies focusing on their biodegradation. Kropp and Fedorak (1998) reviewed the types of organosulfur compounds in petroleum and the limited literature on toxicity studies with condensed thiophenes, highlighting the importance of understanding these compounds' behavior in environmental contexts (Kropp & Fedorak, 1998).
Medicinal Chemistry and Drug Discovery
The Knoevenagel condensation reaction, an essential synthetic route for various biologically active molecules, has been utilized to develop compounds with significant anticancer activity. Tokala, Bora, and Shankaraiah (2022) highlighted the role of this reaction in generating libraries of chemical compounds, some of which show promise in targeting cancer through various mechanisms (Tokala, Bora, & Shankaraiah, 2022).
Environmental Toxicology
The study of human urinary carcinogen metabolites, including those derived from tobacco and its relation to cancer, underlines the importance of analyzing how specific compounds metabolize and their potential health impacts. Hecht (2002) reviewed the measurement of carcinogen metabolites in urine as a practical approach for obtaining information about tobacco and cancer, providing insight into the methodologies for assessing exposure to harmful substances (Hecht, 2002).
Materials Science
Quinoxaline derivatives, which share structural similarities with the molecule , are highlighted for their importance in the development of materials for biomedical applications and chronic and metabolic diseases treatment. Pereira et al. (2015) discussed the versatility of quinoxaline structures in generating a wide variety of biomedical applications, emphasizing their antimicrobial activities and potential in treating chronic and metabolic diseases (Pereira et al., 2015).
Eigenschaften
IUPAC Name |
N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]-2-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O2S2/c17-16(18,19)12-3-1-2-4-14(12)26(23,24)22-9-13-15(21-7-6-20-13)11-5-8-25-10-11/h1-8,10,22H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAASUXCZULXHLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCC2=NC=CN=C2C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-cyano-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2517771.png)



![5-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2517779.png)






![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2517789.png)

![N-ethyl-N-(3-methylphenyl)-2-[3-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2517794.png)
